(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 2,5-dimethylbenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry (1S,3R) confers specificity in molecular interactions, particularly in enzyme binding or receptor modulation. The 2,5-dimethylbenzoyl group introduces steric and electronic effects that influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-4-10(2)13(7-9)14(16)11-5-6-12(8-11)15(17)18/h3-4,7,11-12H,5-6,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYEWWKVYLYLA-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane ring is typically constructed via organocatalytic cyclization or metal-mediated [3+2] cycloadditions . For stereochemical control, Evans' oxazaborolidine catalysts enable enantioselective Diels-Alder reactions between dienes and acrylates.
Example Protocol (adapted from):
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React (E)-2-methyl-1,3-pentadiene with methyl acrylate in the presence of (R)-BINOL-derived catalyst (10 mol%) at −40°C.
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Isolate the cycloadduct with >90% enantiomeric excess (ee).
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Hydrolyze the ester to carboxylic acid using LiOH/H2O/THF (yield: 95–98%).
| Parameter | Value |
|---|---|
| Temperature | −40°C |
| Catalyst Loading | 10 mol% |
| ee | >90% |
| Hydrolysis Yield | 95–98% |
Introduction of the 2,5-Dimethylbenzoyl Group
Friedel-Crafts Acylation
The 2,5-dimethylbenzoyl moiety is introduced via Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride. Anhydrous AlCl3 (1.2 equiv) in dichloromethane at 0°C facilitates electrophilic substitution at the cyclopentane ring’s C3 position.
Optimized Conditions :
-
Solvent : Dichloromethane (dry)
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Catalyst : AlCl3 (1.2 equiv)
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Temperature : 0°C → rt over 12 h
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Yield : 72–78%
Challenges :
Directed Ortho-Metalation (DoM)
For regioselective benzoylation, a directed metalation strategy using a temporary directing group (e.g., –CONEt2) ensures precise substitution:
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Install –CONEt2 at C3 via Mitsunobu reaction.
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Perform DoM with n-BuLi, followed by quenching with 2,5-dimethylbenzoyl chloride.
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Remove the directing group via acidic hydrolysis.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh3, –CONEt2 | 85% |
| DoM | n-BuLi, −78°C, 2 h | 63% |
| Hydrolysis | HCl (6 M), reflux, 4 h | 89% |
Stereochemical Control at C1 and C3
Asymmetric Hydrogenation
A chiral ruthenium catalyst (e.g., Noyori-type) reduces a diketone precursor to install the (1S,3R) configuration:
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Synthesize 3-(2,5-dimethylbenzoyl)cyclopentane-1,4-dione.
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Hydrogenate with RuCl2[(R)-BINAP] under H2 (50 psi).
| Parameter | Value |
|---|---|
| H2 Pressure | 50 psi |
| Catalyst | RuCl2[(R)-BINAP] |
| dr | 9:1 |
| ee | 92% |
Kinetic Resolution via Lipase Catalysis
Racemic 3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid ethyl ester is resolved using Candida antarctica lipase B (CAL-B):
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Hydrolyze the (1S,3R)-enantiomer selectively in phosphate buffer (pH 7).
| Condition | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol |
| Temperature | 37°C |
| Time | 48 h |
| Acid ee | >98% |
Purification and Characterization
Crystallization Techniques
The final compound is purified via re-crystallization from ethyl acetate/hexanes (1:3 v/v), yielding colorless needles. Key characterization data:
| Property | Value |
|---|---|
| Melting Point | 158–160°C |
| [α]D²⁵ | +42.3° (c = 1.0, CHCl3) |
| HRMS (ESI+) | m/z 247.1441 [M+H]+ (calc. 247.1443) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | Short sequence (3 steps) | Poor regioselectivity | 65–72% |
| Directed Metalation | High regiocontrol | Requires directing group | 50–63% |
| Asymmetric Hydrogenation | Excellent ee | Expensive catalysts | 70–78% |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include benzyl derivatives and alcohols.
Substitution: Products include substituted benzoyl derivatives.
Scientific Research Applications
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Enzyme Selectivity and Mechanism
- (1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic acid: Acts as a 2OG analogue, competing with endogenous 2OG in enzymes like JMJD5 and FIH. Its cyclic backbone and dual carboxyl groups mimic 2OG’s α-ketoglutarate structure, enabling selective inhibition.
- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid: The difluoromethylenyl group stabilizes the cyclopentene ring against oxidation, while the amino group facilitates interactions with glutamate receptors. This compound’s selectivity for Fragile X-associated targets underscores the role of fluorine in enhancing blood-brain barrier penetration .
Therapeutic Potential
- Aromatic vs. Polar Substituents: The dimethylbenzoyl group in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), whereas carboxycarbonyl or amino-difluoromethylenyl analogues target 2OG-dependent dioxygenases or neurological receptors .
- Stereochemical Impact: The (1S,3R) configuration in the target compound likely influences binding affinity compared to (1R)- or (3S)-configured analogues. For example, (3S)-3-amino derivatives in show distinct NMR shifts (e.g., δ 4.61 ppm for Hα), suggesting conformational rigidity critical for receptor engagement .
Biological Activity
Overview
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by a cyclopentane ring with a 2,5-dimethylbenzoyl substituent and a carboxylic acid group. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30162 g/mol
- CAS Number : 732253-05-3
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological pathways. These interactions may inhibit enzymes or receptors involved in various physiological processes. Further studies are necessary to elucidate the exact mechanisms and pathways affected by this compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anti-inflammatory Properties : There is ongoing research into its role in modulating inflammatory responses, which could have implications for treating inflammatory diseases.
- Pharmaceutical Applications : Its unique structure positions it as a candidate for further development in medicinal chemistry.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests potential applications in developing new antimicrobial agents.
Case Study: Anti-inflammatory Activity
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This activity was quantified using ELISA assays, showing a dose-dependent decrease in TNF-alpha levels upon treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
